2,6-Dichloroimidazo[1,2-b]pyridazine
Description
2,6-Dichloroimidazo[1,2-b]pyridazine (CAS: 112581-77-8) is a halogenated heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol . It belongs to the imidazo[1,2-b]pyridazine family, characterized by a fused bicyclic structure where an imidazole ring shares one nitrogen atom with a pyridazine ring . This structural arrangement distinguishes it from other isomers like imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine, which have two nitrogen atoms in each ring . The compound’s chlorine substituents at positions 2 and 6 enhance its reactivity, making it a versatile intermediate for synthesizing pharmacologically active derivatives .
Structure
2D Structure
Properties
IUPAC Name |
2,6-dichloroimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNCSIAIZSTMHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560103 | |
| Record name | 2,6-Dichloroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112581-77-8 | |
| Record name | 2,6-Dichloroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via alkylation of the pyridazine nitrogen adjacent to the amino group, followed by intramolecular cyclization. The halogen (X = Br, Cl) in the α-position of the ketone acts as a leaving group, facilitating ring closure. A critical factor is the use of a halogen substituent on the pyridazine ring (e.g., 6-chloro) to direct alkylation to the desired nitrogen atom, preventing regioisomer formation. For example, 3-amino-6-chloropyridazine reacts with α-bromo-2-chloroacetone in the presence of sodium bicarbonate to yield 2,6-dichloroimidazo[1,2-b]pyridazine. The 6-chloro group on the pyridazine ensures selective alkylation at the nitrogen adjacent to the amino group, while the α-chloro substituent on the ketone introduces the 2-chloro group on the imidazole ring.
Key Conditions :
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Solvent: Dimethylformamide (DMF) or acetonitrile
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Base: Sodium bicarbonate or potassium carbonate
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Temperature: 50–100°C
Nickel-Catalyzed Cross-Coupling Reactions
A less conventional but efficient route employs nickel-catalyzed cross-coupling to introduce chloro substituents. This method is particularly valuable for late-stage functionalization or when working with sensitive intermediates.
Procedure and Substrate Scope
In a representative protocol, 1,3-bis[(diphenylphosphino)propane]dichloronickel(II) catalyzes the coupling of a halogenated imidazo[1,2-b]pyridazine precursor with a chlorine source. For instance, 2-bromo-6-chloroimidazo[1,2-b]pyridazine reacts with lithium chloride in tetrahydrofuran (THF) at 10–60°C for 4 hours, yielding this compound with a 48.2% isolated yield. The reaction tolerates a range of solvents, but THF optimizes catalyst activity and solubility.
Advantages :
Post-Synthesis Chlorination
Chlorination of pre-formed imidazo[1,2-b]pyridazine derivatives offers an alternative pathway, particularly when direct cyclization is challenging.
Electrophilic Aromatic Substitution
Treating 2-unsubstituted-6-chloroimidazo[1,2-b]pyridazine with chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) introduces the second chlorine atom at position 2. The reaction typically requires a Lewis acid catalyst (e.g., FeCl₃) and occurs under anhydrous conditions in dichloromethane or chloroform.
Limitations :
Comparative Analysis of Synthetic Methods
The table below summarizes the advantages, limitations, and optimal use cases for each method:
| Method | Conditions | Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| α-Haloketone Condensation | DMF, NaHCO₃, 50–100°C | 40–65% | High regioselectivity; scalable | Requires halogenated ketone precursors |
| Nickel-Catalyzed Coupling | THF, Ni catalyst, 10–60°C | 48.2% | Mild conditions; functional group tolerance | Limited substrate scope |
| Post-Synthesis Chlorination | SO₂Cl₂, FeCl₃, CH₂Cl₂, 0–25°C | 30–50% | Flexibility in late-stage modification | Low yields; side reactions |
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products Formed:
Scientific Research Applications
2,6-Dichloroimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2,6-Dichloroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its intended use .
Comparison with Similar Compounds
Comparison with Similar Imidazo[1,2-b]Pyridazine Derivatives
Key Insights :
- Chlorine substituents (as in 2,6-dichloro) enhance electrophilicity, facilitating cross-coupling reactions .
- Nitro and amino groups (e.g., Compound 5c) significantly boost AChE inhibitory activity due to hydrogen bonding with catalytic sites .
- Bulkier substituents (e.g., piperazine, phenyl) improve kinase selectivity (e.g., IKKβ, Trk) by occupying hydrophobic pockets .
Pharmacological Activity Comparison
AChE Inhibition and Anti-Proliferative Effects
- Compound 5c : Exhibits dose-dependent cytotoxicity (34–89% cell death at 10–100 µM) in neuroblastoma cells by disrupting cell cycle progression (G1/S arrest) .
Antimicrobial and Antiparasitic Activity
- 2-Phenyl derivatives : Outperform ivermectin in nematode lethality (LD₉₉ = 30 nM) by targeting parasite-specific kinases .
- 6-Pyrrolidin-1-yl derivatives : Show moderate antifungal activity (C. albicans MIC = 12.5 µg/mL) via membrane disruption .
Chemical Reactivity and Stability
- Electron-Withdrawing Groups (Cl, NO₂): Increase stability under acidic conditions but reduce solubility .
- Electron-Donating Groups (Me, NH₂) : Improve aqueous solubility but may lower thermal stability .
Biological Activity
2,6-Dichloroimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of and is characterized by a fused imidazole and pyridazine ring system. The presence of chlorine atoms at the 2 and 6 positions contributes to its reactivity and biological activity.
The biological activity of this compound primarily involves its interactions with various biological targets:
- Kinase Inhibition : This compound has been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways. By modulating kinase activity, it can influence processes such as cell proliferation and apoptosis .
- Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-b]pyridazine exhibit significant antimicrobial properties against various pathogens, including bacteria and protozoa. For example, studies have demonstrated its efficacy against Leishmania donovani and Trypanosoma brucei, with submicromolar activity observed in vitro .
- Anti-inflammatory Effects : Compounds in this class have been investigated for their potential to inhibit inflammatory pathways, making them candidates for treating autoimmune diseases. They may act by inhibiting B-cell receptor signaling pathways .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Case Studies
- Antimicrobial Efficacy : A study evaluated the activity of this compound against Leishmania species. The compound demonstrated potent activity with an EC50 value significantly lower than that of standard treatments like amphotericin B, indicating its potential as an alternative therapeutic agent for parasitic infections.
- Cancer Research : In cancer models, derivatives of this compound were tested for their ability to inhibit tumor growth through kinase inhibition. Results showed a marked reduction in tumor cell viability at low concentrations, suggesting that these compounds could be developed into effective anticancer agents.
- Inflammatory Disease Models : In vivo studies using animal models of arthritis indicated that treatment with this compound derivatives resulted in reduced inflammation and joint damage compared to controls, highlighting their therapeutic potential in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2,6-Dichloroimidazo[1,2-b]pyridazine and its derivatives?
- Methodological Answer : The synthesis often involves cyclocondensation reactions between halogenated pyridazines and functionalized imidazoles. For example, palladium-catalyzed direct C3-arylation of 6-chloroimidazo[1,2-b]pyridazine with aryl halides is a key strategy (e.g., using Pd(OAc)₂ with XPhos ligand in pentan-1-ol at 100°C) . Derivatives like 3-bromo-6-chloroimidazo[1,2-b]pyridazine can be synthesized via bromination for subsequent cross-coupling reactions .
Q. How can structural characterization of this compound derivatives be validated?
- Methodological Answer : Use a combination of / NMR to confirm substituent positions and purity. X-ray crystallography is critical for resolving ambiguous regiochemistry, as seen in imidazo[1,2-a]pyrimidine analogs . Mass spectrometry (HRMS) and elemental analysis further validate molecular formulae .
Q. What initial biological screening approaches are suitable for this compound class?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., c-Met/VEGFR2) due to structural similarity to imidazo[1,2-b]pyridazine-based inhibitors. Use fluorescence polarization assays for binding affinity studies, referencing protocols from dual kinase inhibitor evaluations .
Advanced Research Questions
Q. How can regioselectivity challenges in Pd-catalyzed direct arylation be addressed?
- Methodological Answer : Optimize solvent (e.g., DMA vs. pentan-1-ol), ligand (XPhos), and temperature to favor C3-arylation over competing sites. If direct C2 functionalization fails (as observed in some cases), employ a two-step approach: bromination at C2 followed by Suzuki-Miyaura coupling with aryl boronic acids (yields >85%) .
Q. What strategies mitigate poor solubility in biological assays for hydrophobic derivatives?
- Methodological Answer : Introduce hydrophilic substituents (e.g., carboxylic acids at C3) or formulate with co-solvents like DMSO/PEG-400. For example, 2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid derivatives exhibit improved solubility due to ionizable groups .
Q. How to resolve contradictions in structure-activity relationship (SAR) studies for kinase inhibitors?
- Methodological Answer : Use crystallographic data to validate binding modes. For instance, imidazo[1,2-b]pyridazine derivatives with meta-substituted aryl groups show enhanced c-Met inhibition due to better hydrophobic pocket fit, while ortho-substituents sterically hinder binding . Reconcile discrepancies by comparing in vitro vs. cellular activity using phospho-kinase assays.
Q. What analytical techniques detect trace impurities in halogenated derivatives?
- Methodological Answer : Employ HPLC-MS with a C18 column (ACN/water + 0.1% formic acid) to identify dehalogenated byproducts. For example, 6-chloroimidazo[1,2-b]pyridazin-3-amine may show a ~0.5% impurity peak at 4.2 min, resolvable via preparative TLC .
Data Contradiction Analysis
Q. Why do some Suzuki reactions fail despite optimal conditions?
- Case Study : Aryl boronic acids with electron-withdrawing groups (e.g., nitro) may require pre-activation with KCO or elevated temperatures (80–100°C). In one study, 3-(4-fluorophenyl)imidazo[1,2-b]pyridazine failed direct C2-arylation but succeeded via a brominated intermediate . Troubleshoot by verifying boronic acid purity and Pd catalyst stability.
Q. How to address inconsistent biological activity across cell lines?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
